Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]-
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Overview
Description
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- is a compound belonging to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyridinium ring substituted with a hydroxyethyl group and a naphthalenyl ethenyl group, making it a unique structure with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- typically involves the reaction of pyridine derivatives with appropriate substituents. One common method is the reaction of 1-(2-hydroxyethyl)pyridinium chloride with 2-(1-naphthalenyl)ethenyl chloride under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The naphthalenyl ethenyl group can be reduced to form a saturated naphthalenyl ethyl group.
Substitution: The pyridinium ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyridinium salts.
Scientific Research Applications
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- chloride
- Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- bromide
Uniqueness
Pyridinium, 1-(2-hydroxyethyl)-4-[2-(1-naphthalenyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyridinium salts, it may exhibit enhanced reactivity and selectivity in certain reactions, making it valuable for specialized applications .
Properties
CAS No. |
113480-18-5 |
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Molecular Formula |
C19H18NO+ |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-[4-(2-naphthalen-1-ylethenyl)pyridin-1-ium-1-yl]ethanol |
InChI |
InChI=1S/C19H18NO/c21-15-14-20-12-10-16(11-13-20)8-9-18-6-3-5-17-4-1-2-7-19(17)18/h1-13,21H,14-15H2/q+1 |
InChI Key |
WNTAGROULYXPJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=[N+](C=C3)CCO |
Origin of Product |
United States |
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